2-Bromo-N-({N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
2-Bromo-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a methoxy group, and a nitrophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the hydrazinecarbonyl intermediate: This involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions.
Introduction of the bromine atom: This step involves the bromination of the benzamide moiety using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling with the nitrophenyl group: The final step involves the coupling of the brominated benzamide with the nitrophenyl group, facilitated by a suitable catalyst and under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common nucleophiles include primary amines (R-NH2) and thiols (R-SH).
Major Products Formed
Oxidation: Formation of aldehydes or acids from the methoxy group.
Reduction: Formation of amines from the nitro group.
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and nitrophenyl group play crucial roles in its binding affinity and specificity towards target proteins. The compound may inhibit enzyme activities or disrupt protein-protein interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-methylbenzamide: Similar structure but lacks the nitrophenyl and methoxy groups.
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
2-Bromo-N-({N’-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of the methoxy and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17BrN4O5 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
2-bromo-N-[2-[(2E)-2-[1-(4-methoxy-3-nitrophenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H17BrN4O5/c1-11(12-7-8-16(28-2)15(9-12)23(26)27)21-22-17(24)10-20-18(25)13-5-3-4-6-14(13)19/h3-9H,10H2,1-2H3,(H,20,25)(H,22,24)/b21-11+ |
InChI Key |
ZAZRAAAAWMJZBE-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC=CC=C1Br)/C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC=CC=C1Br)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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